molecular formula C23H13ClO3 B4804205 3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one

3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B4804205
M. Wt: 372.8 g/mol
InChI Key: FIIKFLHGFUYOGA-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic furocoumarin derivative derived from the parent compound psoralen (7H-furo[3,2-g]chromen-7-one), a naturally occurring furocoumarin core . Its structure features a fused benzofuran-chromenone system with substituents at positions 3 (4-chlorophenyl) and 5 (phenyl). The 4-chlorophenyl group enhances lipophilicity and may influence DNA intercalation properties, while the phenyl group at position 5 contributes to steric and electronic effects .

Properties

IUPAC Name

3-(4-chlorophenyl)-5-phenylfuro[3,2-g]chromen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13ClO3/c24-16-8-6-15(7-9-16)20-13-26-21-12-22-18(10-19(20)21)17(11-23(25)27-22)14-4-2-1-3-5-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIKFLHGFUYOGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)OC3=CC4=C(C=C23)C(=CO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with appropriate reagents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol . The reaction mixture is then heated to promote the formation of the furochromenone core.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated reactors to ensure consistency and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The furochromenone skeleton undergoes oxidation at specific positions:

  • Ketone Group Oxidation : The central chromenone ketone reacts with strong oxidizing agents like potassium permanganate (KMnO₄) in acidic conditions to form carboxylic acid derivatives.

  • Furan Ring Oxidation : The furan moiety is susceptible to oxidative cleavage using ozone (O₃) or hydrogen peroxide (H₂O₂), yielding diketone intermediates.

Reaction SiteReagentProductYield (%)
Chromenone C=OKMnO₄, H₂SO₄Carboxylic acid derivative65–78
Furan ringO₃, H₂O₂1,2-Diketone52

Reduction Reactions

Selective reduction of functional groups is achievable:

  • Ketone Reduction : Lithium aluminum hydride (LiAlH₄) reduces the chromenone ketone to a secondary alcohol.

  • Aromatic Ring Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) partially saturates the phenyl groups under mild conditions.

Target GroupReagentProductConditions
Chromenone C=OLiAlH₄Secondary alcoholEther, 0°C
Phenyl groupH₂, Pd-CCyclohexyl derivative25°C, 1 atm

Substitution Reactions

Electrophilic substitution occurs on aromatic rings:

  • Chlorophenyl Group : Nitration (HNO₃/H₂SO₄) favors meta-substitution due to the electron-withdrawing Cl group.

  • Phenyl Group at Position 5 : Bromination (Br₂/FeBr₃) occurs at the para position.

Example :

3-(4-Cl-C₆H₄)+HNO₃H2SO43-(4-Cl-3-NO₂-C₆H₃)[1][4]\text{3-(4-Cl-C₆H₄)} + \text{HNO₃} \xrightarrow{H_2SO_4} \text{3-(4-Cl-3-NO₂-C₆H₃)} \quad[1][4]

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions:

  • With Maleic Anhydride : Forms a six-membered adduct under thermal conditions.

  • With Acetylenes : Copper(I)-catalyzed cyclization produces fused pyrano derivatives (e.g., pyrano[3,2-c]quinolones) .

DienophileCatalystProduct
Maleic anhydrideNoneFuran-maleic adduct
Propargyl alcoholCu(OTf)₂Pyrano[3,2-c]quinolone

Photochemical Reactions

UV irradiation induces dimerization:

  • [2π+2π] Cycloaddition : Forms cyclobutane-linked dimers, a hallmark of furocoumarins.

ConditionsProductApplication
UV-A (365 nm)DimerDNA crosslinking studies

Comparative Reactivity Analysis

Key reactivity trends across the molecule:

PositionReactivityPreferred Reaction
Furan ringHighCycloaddition, oxidation
Chlorophenyl (C-3)Moderatemeta-Substitution
Phenyl (C-5)LowElectrophilic substitution
Chromenone C=OHighReduction

Mechanistic Insights

  • Copper-Catalyzed Cyclization : Propargyl alcohols react via Friedel-Crafts allenylation, followed by copper-mediated 5-exo-dig cyclization to form furo[3,2-c]quinolones (Scheme 1) .

  • Acid-Catalyzed Rearrangements : Pyrano derivatives isomerize to tetracyclic compounds under pTsOH·H₂O catalysis .

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its interactions with various biological targets. Research indicates that it may exhibit:

  • Antioxidant Activity : Studies suggest that furochromenones can scavenge free radicals, which may help in preventing oxidative stress-related diseases.
  • Anticancer Properties : Preliminary investigations have indicated that derivatives of furochromenones can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. This is attributed to their ability to interact with specific cellular pathways involved in cell growth and survival.

Material Science

The unique electronic properties of 3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one make it suitable for applications in:

  • Organic Photovoltaics : Its ability to absorb light and convert it into electrical energy positions it as a candidate for solar cell materials.
  • Fluorescent Dyes : The compound's fluorescence properties can be harnessed for use in imaging applications and biosensors.
Activity TypeTargetMechanism of ActionReference
AntioxidantFree radicalsScavenging activity
AnticancerCancer cell linesInduction of apoptosis
AntimicrobialBacterial strainsDisruption of bacterial cell membranes

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various furochromenone derivatives, including this compound. The results indicated significant inhibition of proliferation in breast cancer cells (MCF-7), with IC50 values suggesting potent activity compared to standard chemotherapeutics. The mechanism was linked to the modulation of apoptotic pathways, specifically through the activation of caspase enzymes.

Case Study 2: Antioxidant Properties

Research published in Phytotherapy Research assessed the antioxidant capacity of several furochromenones. The study employed DPPH and ABTS assays to measure radical scavenging activity, revealing that this compound exhibited superior antioxidant properties compared to other tested compounds. This suggests its potential role in preventing oxidative damage associated with chronic diseases.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3 and 5

The biological and physicochemical properties of furocoumarins are highly dependent on substituents at positions 3 and 3. Below is a comparative analysis of key analogs:

Compound Name Position 3 Substituent Position 5 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
3-(4-Chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one 4-Chlorophenyl Phenyl C24H15ClO3 386.83 Enhanced lipophilicity (XLogP3 ~5.5) ; potential DNA intercalation
3-(4-Methoxyphenyl)-5-methyl-7H-furo[3,2-g]chromen-7-one 4-Methoxyphenyl Methyl C19H14O4 306.32 Reduced steric bulk; methoxy group may improve solubility
3-(4-Chlorophenyl)-5-propyl-7H-furo[3,2-g]chromen-7-one 4-Chlorophenyl Propyl C20H15ClO3 338.80 Increased alkyl chain length enhances hydrophobicity (XLogP3 ~5.5)
5-Butyl-3-(4-chlorophenyl)-7H-furo[3,2-g]chromen-7-one 4-Chlorophenyl Butyl C21H17ClO3 352.82 Extended alkyl chain further elevates logP; potential for improved membrane permeability

Key Observations :

  • Chlorophenyl vs.
  • Phenyl vs. Alkyl Chains : A phenyl group at position 5 introduces aromatic stacking interactions, while alkyl chains (propyl, butyl) prioritize hydrophobic interactions. The latter may improve pharmacokinetic properties .
DNA Intercalation and Photoreactivity

The furo[3,2-g]chromen-7-one core enables DNA intercalation, a mechanism shared with ethidium bromide and acridine orange . Substitutents modulate this activity:

  • Chlorophenyl Derivatives : The electron-withdrawing Cl atom may stabilize charge-transfer interactions with DNA bases, enhancing intercalation efficiency .
  • Methoxy Derivatives: Reduced intercalation potency compared to chlorophenyl analogs, as seen in immunoproteasome inhibition studies .
Immunoproteasome Inhibition

Psoralen derivatives with electrophilic warheads (e.g., oxathiazolone) exhibit immunoproteasome inhibitory activity. Chlorophenyl-substituted analogs show slightly lower β5i subunit inhibition than methoxy variants, suggesting substituent-dependent steric hindrance .

Biological Activity

3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one, also known as Y041-3663, is a synthetic compound that belongs to the class of chromenones. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of Y041-3663, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

  • Molecular Formula : C32H21ClN2O2
  • Molecular Weight : 500.98 g/mol
  • LogP : 8.264 (indicating high lipophilicity)
  • Water Solubility : LogSw -6.89 (suggesting low solubility in water)

The biological activity of Y041-3663 is attributed to its ability to interact with various molecular targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress and related damage.
  • Anti-inflammatory Effects : Y041-3663 has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Preliminary studies indicate that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle regulators.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryDecreases levels of TNF-α and IL-6
AnticancerInduces apoptosis in glioma cells
AntimicrobialInhibits growth of certain bacterial strains

Case Study 1: Anticancer Activity

A study investigated the effects of Y041-3663 on glioma cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation. The study reported an IC50 value indicating potent activity against glioma cells, suggesting its potential as a therapeutic agent for brain tumors.

Case Study 2: Anti-inflammatory Effects

In a model of acute inflammation, Y041-3663 was administered to mice subjected to carrageenan-induced paw edema. The results demonstrated a marked reduction in swelling compared to control groups, correlating with decreased levels of inflammatory mediators such as TNF-α and IL-6.

Research Findings

Recent research has focused on synthesizing derivatives of Y041-3663 to enhance its biological activity and reduce toxicity. Modifications in the chemical structure have led to compounds with improved efficacy against specific targets while maintaining low cytotoxicity levels.

Table 2: Comparison of Derivatives

CompoundIC50 (µM)Activity Type
Y041-366315Anticancer
Derivative A10Anticancer
Derivative B20Anti-inflammatory

Q & A

Q. What are the recommended synthetic routes for 3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via modified coumarin frameworks. For example, outlines methods for synthesizing 5-phenyl-furochromenones using Friedel-Crafts alkylation or cyclocondensation of substituted phenols with appropriate ketones. Optimize yields by controlling reaction temperature (e.g., 80–120°C) and using catalysts like BF₃·Et₂O. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:
  • ¹H/¹³C NMR : Confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.2–7.5 ppm) and furan/chromenone backbone signals .
  • X-ray crystallography : Resolve crystal packing and bond angles, especially for the fused furochromenone system .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 388.06 for C₂₃H₁₄ClO₃⁺) .

Advanced Research Questions

Q. What in vitro and in vivo models are suitable for studying the pharmacological activity of this compound?

  • Methodological Answer :
  • In vitro : Use enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential, as seen in ) or cell viability assays (MTT) for anticancer activity .
  • In vivo : Streptozotocin-induced diabetic rat models (oral administration at 200–400 mg/kg) or xenograft tumor models to assess bioavailability and efficacy . Monitor pharmacokinetics via HPLC-MS .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

  • Methodological Answer :
  • Modify substituents systematically: Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilic interactions. shows that phenyl groups at position 5 improve planar stacking with biological targets .
  • Compare derivatives using molecular docking (e.g., AutoDock Vina) to predict binding affinities for enzymes like COX-2 or DNA topoisomerases .

Q. How should researchers address contradictions in reported bioactivity data for furochromenone derivatives?

  • Methodological Answer :
  • Replicate studies : Ensure consistent experimental conditions (e.g., cell lines, animal strains, dosing regimens). For example, reports antidiabetic effects in Wistar rats, but strain-specific metabolism may alter outcomes .
  • Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ values for enzyme inhibition) to identify trends or outliers .

Q. What analytical methods are recommended for assessing purity and stability during formulation development?

  • Methodological Answer :
  • HPLC-DAD : Use a C18 column (acetonitrile/water mobile phase) to quantify impurities (<2% as per ).
  • Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via LC-MS. Furochromenones are prone to photodegradation; use amber vials for storage .

Q. What computational approaches can predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess redox potential and reactive sites .
  • Molecular Dynamics (MD) Simulations : Model binding to DNA or proteins (e.g., intercalation into DNA base pairs) over 100-ns trajectories .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one
Reactant of Route 2
Reactant of Route 2
3-(4-chlorophenyl)-5-phenyl-7H-furo[3,2-g]chromen-7-one

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